molecular formula C17H17ClO B1612844 4-n-Butyl-2'-chlorobenzophenone CAS No. 64357-55-7

4-n-Butyl-2'-chlorobenzophenone

Cat. No. B1612844
CAS RN: 64357-55-7
M. Wt: 272.8 g/mol
InChI Key: LAQNAVSVKINOMC-UHFFFAOYSA-N
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Description



  • 4-n-Butyl-2’-chlorobenzophenone is a chemical compound with the molecular formula C17H17ClO . It is also known by its IUPAC name: (4-butylphenyl)(2-chlorophenyl)methanone .

  • This compound is a white to off-white solid with a molecular weight of 272.77 g/mol .

  • It is used in various applications, including as a starting material for the synthesis of other organic compounds.





  • Synthesis Analysis



    • The synthesis of 4-n-Butyl-2’-chlorobenzophenone can be achieved through several methods. One common approach involves the reaction of butylbenzene with 2-chlorobenzoyl chloride .

    • The reaction proceeds via an acylation process, where the chlorine atom from the benzoyl chloride replaces a hydrogen atom on the butylbenzene ring.





  • Molecular Structure Analysis



    • The molecular structure of 4-n-Butyl-2’-chlorobenzophenone consists of a butyl group (a four-carbon alkyl chain) attached to the 2’-position of a chlorobenzophenone .

    • The IUPAC name reflects this structure: (4-butylphenyl)(2-chlorophenyl)methanone .





  • Chemical Reactions Analysis



    • 4-n-Butyl-2’-chlorobenzophenone can participate in various chemical reactions, including nucleophilic substitutions, acylations, and more.

    • For example, it can undergo nucleophilic substitution reactions with cyanide ion (CN^-) to form n-butyl cyanide.





  • Physical And Chemical Properties Analysis



    • Melting Point : The melting point of 4-n-Butyl-2’-chlorobenzophenone is approximately 50-52°C .

    • Solubility : It is sparingly soluble in water but dissolves well in organic solvents like acetone , ethanol , and chloroform .

    • Appearance : It appears as a white to off-white crystalline solid .




  • Scientific Research Applications

    Polymer Synthesis and Modification

    Alkyne metathesis of 1,4-dipropynylated benzenes has been reported, where high-molecular-weight poly(p-phenyleneethynylenes) are formed. This process uses a catalyst system formed from commercially available Mo(CO)6 and 4-chlorophenol or 4-trifluoromethylphenol in situ, demonstrating the role of chlorobenzophenones in the synthesis of novel polymeric materials with potential applications in electronics, optics, and material science (Kloppenburg, Jones, & Bunz, 1999).

    Environmental Chemistry and Pollutant Degradation

    Research on 4-tert-butylphenol, a compound structurally related to 4-n-Butyl-2'-chlorobenzophenone, in the context of environmental pollution, indicates its significance in studying the degradation pathways of phenolic endocrine-disrupting chemicals. Studies have shown that such compounds can be effectively transformed through processes like ferrate(VI) oxidation, revealing insights into water treatment and pollutant degradation strategies (Zheng et al., 2020).

    Catalysis and Chemical Reactions

    The synthesis of bis(o-iminobenzosemiquinonato)metal complexes demonstrates the utility of chlorobenzophenones in creating complex metal-ligand assemblies with potential applications in catalysis and as models for studying redox processes in biological systems. Such complexes provide valuable insights into the electronic structures of transition-metal complexes containing radical ligands, which are crucial for developing new catalytic processes and understanding biological redox reactions (Chaudhuri et al., 2001).

    Safety And Hazards



    • 4-n-Butyl-2’-chlorobenzophenone is considered hazardous due to its skin and eye irritation potential.

    • It is essential to avoid contact with skin, eyes, and clothing. If ingested or inhaled, seek medical attention.

    • Store it in a well-ventilated place, away from open flames and heat sources.




  • Future Directions



    • Research on the applications of 4-n-Butyl-2’-chlorobenzophenone in various fields, such as pharmaceuticals, materials science, and organic synthesis, could provide valuable insights.

    • Investigate its potential as a building block for novel compounds or as a starting material for more complex syntheses.




    properties

    IUPAC Name

    (4-butylphenyl)-(2-chlorophenyl)methanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H17ClO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LAQNAVSVKINOMC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H17ClO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40612484
    Record name (4-Butylphenyl)(2-chlorophenyl)methanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40612484
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    272.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-n-Butyl-2'-chlorobenzophenone

    CAS RN

    64357-55-7
    Record name (4-Butylphenyl)(2-chlorophenyl)methanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40612484
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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